molecular formula C11H9Cl2NO B12108820 2-Furanmethanamine, 5-(3,4-dichlorophenyl)- CAS No. 771574-23-3

2-Furanmethanamine, 5-(3,4-dichlorophenyl)-

Cat. No.: B12108820
CAS No.: 771574-23-3
M. Wt: 242.10 g/mol
InChI Key: TYHZSHCAKYAITH-UHFFFAOYSA-N
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Description

2-Furanmethanamine, 5-(3,4-dichlorophenyl)- is an organic compound with the molecular formula C11H9Cl2NO It is a derivative of furanmethanamine, where the furan ring is substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, 5-(3,4-dichlorophenyl)- typically involves the reaction of 2-furanmethanamine with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, 5-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-Furanmethanamine, 5-(3,4-dichlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, 5-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanamine: A simpler derivative without the dichlorophenyl group.

    3,4-Dichloroaniline: Contains the dichlorophenyl group but lacks the furan ring.

    Furfurylamine: Another furan derivative with different substituents.

Uniqueness

2-Furanmethanamine, 5-(3,4-dichlorophenyl)- is unique due to the presence of both the furan ring and the 3,4-dichlorophenyl group

Properties

CAS No.

771574-23-3

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]methanamine

InChI

InChI=1S/C11H9Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5H,6,14H2

InChI Key

TYHZSHCAKYAITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CN)Cl)Cl

Origin of Product

United States

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